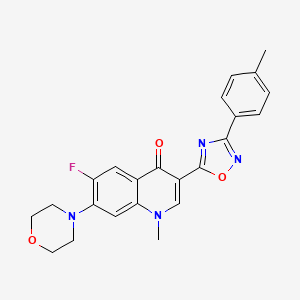

6-fluoro-1-methyl-7-morpholino-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

This compound is a quinolin-4(1H)-one derivative characterized by a fluorine atom at position 6, a methyl group at position 1, a morpholino substituent at position 7, and a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl moiety at position 2. The quinolinone core is a privileged scaffold in medicinal chemistry, often associated with antibacterial, anticancer, and kinase-inhibitory activities. The morpholino group enhances solubility and bioavailability, while the oxadiazole ring contributes to π-π stacking interactions and metabolic stability. The p-tolyl group may influence lipophilicity and target binding affinity.

Properties

IUPAC Name |

6-fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O3/c1-14-3-5-15(6-4-14)22-25-23(31-26-22)17-13-27(2)19-12-20(28-7-9-30-10-8-28)18(24)11-16(19)21(17)29/h3-6,11-13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSSZDUXGPLRJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC(=C(C=C4C3=O)F)N5CCOCC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-1-methyl-7-morpholino-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, often abbreviated as 6-F-MTOQ, is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a quinoline core with various substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 6-F-MTOQ is C19H14FN3O2, with a molecular weight of approximately 335.34 g/mol. Its structure incorporates a fluorine atom, a methyl group, and a p-tolyl group linked through a 1,2,4-oxadiazole moiety, which contributes to its unique chemical reactivity and biological activity .

Biological Activity

Research indicates that 6-F-MTOQ may possess several therapeutic effects:

1. Anticancer Activity

Molecular docking studies suggest that 6-F-MTOQ interacts with specific enzymes or receptors involved in cancer proliferation. It may inhibit pathways associated with tumor growth and metastasis .

2. Antibacterial Properties

The compound has shown potential antibacterial activity against various strains. Comparative studies indicate that derivatives based on quinoline and oxadiazole frameworks exhibit significant inhibition zones against both Gram-positive and Gram-negative bacteria .

3. Immunomodulatory Effects

In assays involving mouse splenocytes, 6-F-MTOQ has demonstrated the ability to enhance immune cell activity significantly, suggesting its role as an immunomodulator .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to 6-F-MTOQ:

The biological activities of 6-F-MTOQ can be attributed to its ability to bind with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways.

- Receptor Modulation : It interacts with immune receptors, enhancing the immune response against tumors or infections.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The target of many such compounds is Polo-like kinase 1 (Plk1), a protein involved in cell cycle regulation and frequently overexpressed in various cancers. The compound may act as an inhibitor of Plk1, similar to other quinoline-based compounds that have shown promise in inhibiting tumor growth in vitro and in vivo .

Modulation of Protein Kinase Activity

The compound has been explored for its ability to modulate protein kinase activity, which is crucial for regulating various cellular processes including proliferation and apoptosis. This modulation can lead to therapeutic effects in diseases characterized by dysregulated kinase activity, such as cancer .

Molecular Biology Studies

Due to its unique structure, the compound serves as a valuable tool in molecular biology for studying protein interactions and signaling pathways. Its ability to selectively inhibit specific kinases makes it useful for dissecting complex cellular mechanisms and developing targeted therapies .

Table: Summary of Key Studies Involving the Compound

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related quinolinone derivatives described in the literature:

Key Findings:

Bioactivity: The target compound’s oxadiazole and morpholino groups differentiate it from Bederocin, which contains a thiophene and bromine for antibacterial activity. While Bederocin targets bacterial enzymes, the oxadiazole in the target compound may favor interactions with eukaryotic kinases or proteases. Compounds like M1-M4 exhibit metal-binding properties due to triazole-thiol groups, whereas the target compound’s oxadiazole-p-tolyl moiety likely prioritizes target-specific binding over chelation.

Physicochemical Properties: The morpholino group in the target compound improves aqueous solubility compared to M1-M4, which rely on piperazine and phenolic polymers for solubility.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling the oxadiazole-p-tolyl unit to the quinolinone core, a strategy distinct from the Schiff base formation used for M2-M4.

Research Implications

- Pharmacological Potential: The target compound’s structural features suggest unexplored kinase or protease inhibition, warranting enzymatic assays.

- Environmental Applications : While M2-M4 derivatives are used for metal ion remediation, the target compound’s stability makes it less suitable for such applications.

- Optimization : Replacing the p-tolyl group with polar substituents could balance lipophilicity and solubility for improved pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.